molecular formula C8H7F3O2S B3016659 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride CAS No. 1989671-54-6

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Cat. No.: B3016659
CAS No.: 1989671-54-6
M. Wt: 224.2
InChI Key: NPPNEHMWZPXVKI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H7F3O2S and its molecular weight is 224.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrolyte Applications

One of the key applications of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is in the synthesis of polyfluoroalkanesulfonyl fluorides. This method, which involves the use of polyfluoroalkyl trimethyl silanes as intermediates, allows for efficient transformations in a single pot. Notably, these sulfonyl fluorides, derived from halogenodifluoromethylated precursors, have been transformed into lithium sulfonates. These lithium sulfonates show promise as potential electrolytes for lithium batteries, highlighting a significant application in the field of energy storage technologies (Toulgoat et al., 2007).

Metabolic Stability for Medicinal Chemistry

Another application area is in medicinal chemistry and radiochemistry. Specifically, the in vitro metabolic stability of aryl sulfonyl fluorides, which include the sulfonyl fluoride moiety, has been investigated. These compounds are gaining attention due to their unique reactivity and potential applications in synthetic chemistry, medicinal chemistry, and biological uses. The study aims to understand the features that contribute to the metabolic instability of the S-F bond in these compounds and to identify ways to enhance their stability for medicinal, synthetic chemistry, and biological applications (King et al., 2023).

Application in Click Chemistry

Additionally, sulfonyl fluorides are valuable in the context of sulfur(VI) fluoride exchange-based "click chemistry." An innovative electrochemical approach has been developed for preparing sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride. This method is environmentally benign and displays a broad substrate scope, which is highly beneficial in various synthetic applications (Laudadio et al., 2019).

Fluorosulfonylvinylation in Drug Enhancement

In the pharmaceutical sector, 1-bromo-2-triazolethane-1-sulfonyl fluoride has been utilized for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This application has led to improved antimicrobial activity against Gram-positive bacteria in modified drugs such as norfloxacin, ciprofloxacin, and lomefloxacin (Leng et al., 2020).

Properties

IUPAC Name

2,2-difluoro-2-phenylethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNEHMWZPXVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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